molecular formula C6H10N2O2 B13025083 1-Methyl-1,4-diazepane-2,5-dione

1-Methyl-1,4-diazepane-2,5-dione

Cat. No.: B13025083
M. Wt: 142.16 g/mol
InChI Key: FTMJIPXEQUEBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,4-diazepane-2,5-dione is an organic compound with the molecular formula C(6)H({10})N(_2)O(_2) It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-diazepane-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-methyl-1,2-diaminoethane with diethyl oxalate can yield this compound through a cyclization process. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide, and it is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4-diazepane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as 1-Methyl-1,4-diazepane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-1,4-diazepane-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazepane-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

1-Methyl-1,4-diazepane-2,5-dione can be compared with other diazepane derivatives:

    1,4-Diazepane-2,5-dione: Lacks the methyl group, which can influence its reactivity and biological activity.

    1,3-Diazepane-2,4-dione: Has a different arrangement of nitrogen atoms, leading to distinct chemical properties and applications.

    This compound N-oxide:

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique properties and reactivity compared to its analogs.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1-methyl-1,4-diazepane-2,5-dione

InChI

InChI=1S/C6H10N2O2/c1-8-3-2-5(9)7-4-6(8)10/h2-4H2,1H3,(H,7,9)

InChI Key

FTMJIPXEQUEBPF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)NCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.